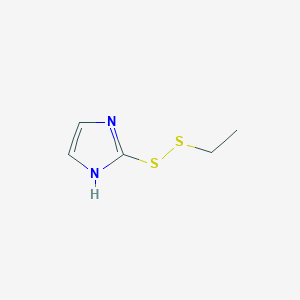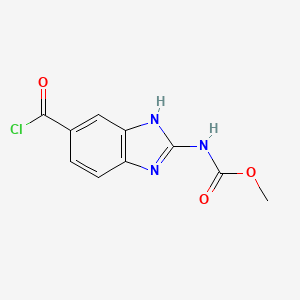
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine is a chemical compound known for its broad-spectrum fungicidal properties. It is primarily used in agriculture to control various fungal pathogens. This compound is classified as a diarylamine and more specifically an arylaminopyridine .
Preparation Methods
The synthesis of N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine involves several steps. The starting materials typically include 3-chloro-2,6-dinitro-4-(trifluoromethyl)aniline and 5-nitropyridin-2-amine. The reaction conditions often require the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the nitro groups to amines.
Scientific Research Applications
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound’s fungicidal properties make it useful in studying fungal pathogens and their control.
Medicine: Research is ongoing to explore its potential as an antifungal agent in medical applications.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine involves its role as an uncoupler of oxidative phosphorylation in mitochondria. This disrupts the energy production process in fungal cells, leading to their death. The compound also reacts with thiols, further inhibiting fungal growth .
Comparison with Similar Compounds
N-(3-Chloro-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-nitropyridin-2-amine is unique due to its broad-spectrum activity and low toxicity to mammals. Similar compounds include:
3-Chloro-2,6-dinitro-N-(substituted phenyl)-4-(trifluoromethyl)benzenamines: These compounds share similar structural features and fungicidal properties.
N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine: This compound has a similar chemical structure and is used for similar applications.
Properties
CAS No. |
133229-93-3 |
|---|---|
Molecular Formula |
C12H5ClF3N5O6 |
Molecular Weight |
407.64 g/mol |
IUPAC Name |
N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C12H5ClF3N5O6/c13-9-6(12(14,15)16)3-7(20(24)25)10(11(9)21(26)27)18-8-2-1-5(4-17-8)19(22)23/h1-4H,(H,17,18) |
InChI Key |
BQCZUKAZEIEGQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,5-Diphenylpyrrolo[2,3-c]pyrazol-3-amine](/img/structure/B14281771.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)


![ethyl 4-[[(5R,9S)-9-(4-hydroxy-3,5-dimethoxyphenyl)-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]amino]benzoate](/img/structure/B14281792.png)


![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)


![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
